

CAS number and IUPAC name for (1-Methylcyclohexyl)benzene

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Compound of Interest

Compound Name: (1-Methylcyclohexyl)benzene

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An In-Depth Technical Guide to **(1-Methylcyclohexyl)benzene** for Advanced Research and Development

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of **(1-Methylcyclohexyl)benzene**, a key aromatic hydrocarbon. It is intended for researchers, chemists, and professionals in the fields of drug discovery, fine chemical synthesis, and materials science. This guide delves into the compound's fundamental properties, synthesis protocols, and potential applications, grounding all information in established scientific principles and authoritative sources.

Core Compound Identification

- IUPAC Name: **(1-Methylcyclohexyl)benzene**
- CAS Number: 828-45-5[\[1\]](#)
- Molecular Formula: C₁₃H₁₈[\[1\]](#)[\[2\]](#)
- Canonical SMILES: CC1(CCCCC1)C2=CC=CC=C2

This compound features a benzene ring attached to a cyclohexane ring at a quaternary carbon, which also bears a methyl group. This sterically hindered structure imparts specific chemical and physical properties that are of interest in synthetic chemistry.

Physicochemical and Spectroscopic Properties

The physical and spectral characteristics of **(1-Methylcyclohexyl)benzene** are crucial for its identification, purification, and application in further synthetic work.

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Weight	174.28 g/mol	[2]
Complexity	147	[2]
XLogP3-AA	5	[1]
Heavy Atom Count	13	[1]
Monoisotopic Mass	174.140850574 Da	[2]

Spectroscopic Profile

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzene ring, typically in the range of 7.0-7.5 ppm. The aliphatic protons of the cyclohexyl ring will appear as a series of multiplets further upfield, and a distinct singlet for the methyl group protons will also be present.[\[2\]](#)
- ^{13}C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the ipso-carbon being deshielded. The quaternary carbon of the cyclohexyl ring will also have a characteristic chemical shift, along with the other aliphatic carbons and the methyl carbon.[\[2\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit C-H stretching vibrations for the aromatic and aliphatic components. Aromatic C=C stretching bands will be observed in the 1600-1450 cm^{-1} region.[\[2\]](#)

Synthesis Methodology: Friedel-Crafts Alkylation

The most common and industrially viable method for synthesizing **(1-Methylcyclohexyl)benzene** is through the Friedel-Crafts alkylation of benzene with a suitable alkylating agent, such as 1-methylcyclohexanol or 1-chloro-1-methylcyclohexane, in the presence of a Lewis acid catalyst.

Causality in Experimental Design

The choice of a strong Lewis acid, such as aluminum chloride (AlCl_3) or a Brønsted acid like sulfuric acid (H_2SO_4), is critical. The acid serves to generate a carbocation intermediate from the alkylating agent. In the case of 1-methylcyclohexanol, the acid protonates the hydroxyl group, which then leaves as a water molecule, forming a stable tertiary carbocation at the 1-position of the cyclohexane ring. This electrophile is then attacked by the nucleophilic benzene ring to form the final product. The use of excess benzene is common to minimize side reactions such as dialkylation.

Experimental Protocol: Synthesis of (1-Methylcyclohexyl)benzene

This protocol is an adaptation of the well-established Friedel-Crafts alkylation procedures.[\[3\]](#)

Materials:

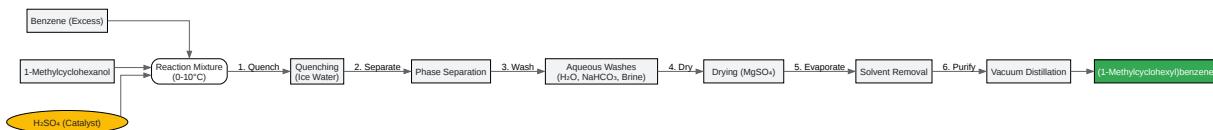
- Benzene (anhydrous, excess)
- 1-Methylcyclohexanol
- Concentrated Sulfuric Acid (98%)
- Sodium Bicarbonate solution (5%)
- Anhydrous Magnesium Sulfate
- Standard laboratory glassware for organic synthesis

Procedure:

- Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add 6 moles of anhydrous benzene. Cool the flask in an ice-water bath to 0-5 °C.
- Catalyst Addition: Slowly add 1 mole of concentrated sulfuric acid to the stirred benzene. Maintain the temperature below 10 °C.

- **Addition of Alkylating Agent:** Place 1 mole of 1-methylcyclohexanol in the dropping funnel and add it dropwise to the reaction mixture over a period of 1-2 hours. Vigorous stirring is essential to ensure proper mixing. The temperature should be maintained between 5-10 °C throughout the addition.
- **Reaction Completion:** After the addition is complete, continue stirring the mixture for an additional 2-3 hours at the same temperature to ensure the reaction goes to completion.
- **Workup:**
 - Carefully pour the reaction mixture over crushed ice to quench the reaction.
 - Separate the organic layer using a separatory funnel.
 - Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
 - Dry the organic layer over anhydrous magnesium sulfate.
- **Purification:**
 - Filter off the drying agent.
 - Remove the excess benzene by rotary evaporation.
 - The crude product can be purified by vacuum distillation to obtain pure **(1-Methylcyclohexyl)benzene**.

Diagram of Synthesis Workflow



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Caption: Friedel-Crafts Alkylation Workflow for **(1-Methylcyclohexyl)benzene** Synthesis.

Applications in Research and Drug Development

While specific applications of **(1-Methylcyclohexyl)benzene** are not extensively documented in mainstream literature, its structural motifs are highly relevant in medicinal chemistry and fine chemical synthesis.^{[4][5]}

Role as a Pharmaceutical Intermediate

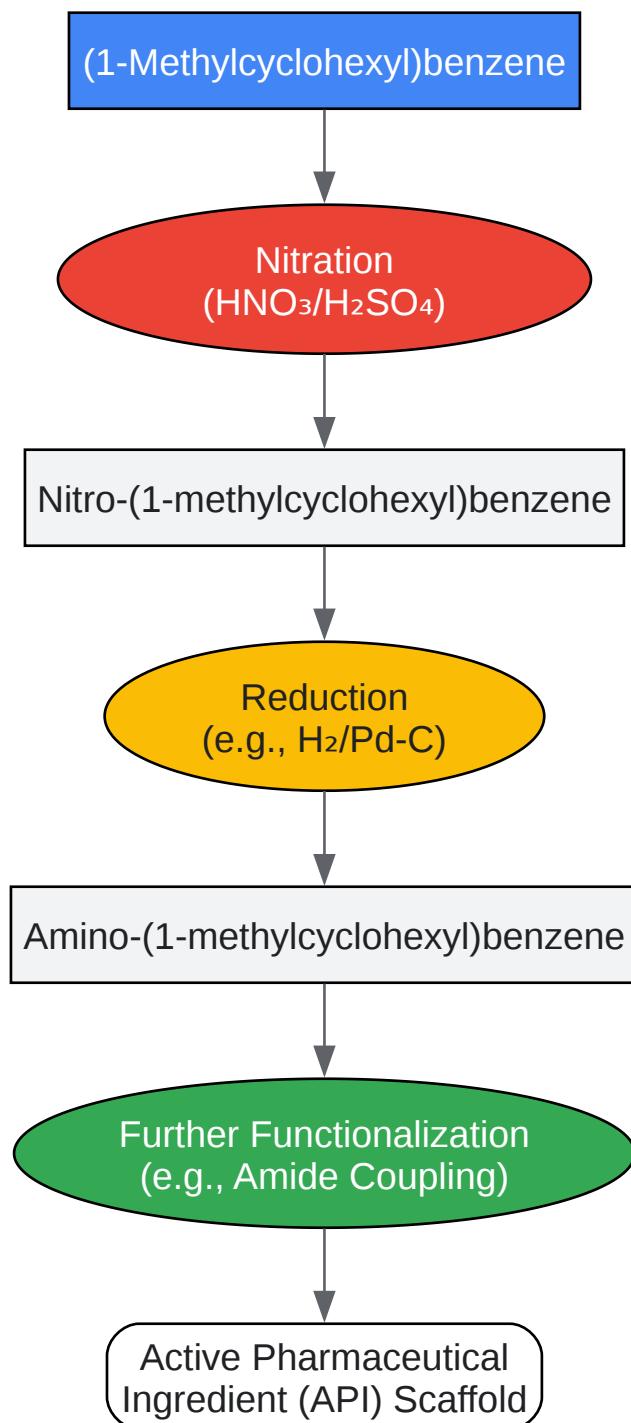
The (1-methylcyclohexyl)phenyl moiety can be considered a bulky, lipophilic group. In drug design, such groups are often incorporated to:

- Increase Lipophilicity: Enhancing the ability of a drug candidate to cross lipid membranes.
- Modulate Metabolism: The quaternary carbon and the aromatic ring can influence how the molecule is metabolized by cytochrome P450 enzymes.
- Serve as a Scaffold: The rigid structure can act as a non-polar scaffold to which various functional groups can be attached to interact with biological targets.

Utility in Fine Chemical Synthesis

As a substituted aromatic compound, **(1-Methylcyclohexyl)benzene** can undergo further functionalization. The benzene ring is susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, and acylation, allowing for the introduction of other chemical handles. These transformations make it a versatile starting material for more complex molecules.

Logical Relationship in a Synthetic Pathway



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Caption: Hypothetical pathway for API synthesis from **(1-Methylcyclohexyl)benzene**.

Safety and Handling

Currently, there is limited publicly available data on the specific toxicity and hazards of **(1-Methylcyclohexyl)benzene**.^[1] Therefore, it is imperative to handle this compound with the standard precautions for a research chemical of unknown toxicity.

- Work in a well-ventilated fume hood.
- Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Avoid inhalation, ingestion, and skin contact.
- Consult the Safety Data Sheet (SDS) from the supplier for any available information.

Conclusion

(1-Methylcyclohexyl)benzene is a valuable compound for synthetic chemists due to its unique structural features. Its synthesis via Friedel-Crafts alkylation is a robust and scalable process. While its direct applications are still emerging, its potential as a building block in the synthesis of pharmaceuticals and other fine chemicals is significant. Further research into the reactivity and applications of this compound is warranted.

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